N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride is a synthetic compound characterized by its unique molecular structure and potential pharmacological applications. This compound, with the CAS number 1217824-90-2, belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. The presence of the furan ring and the carboxamide functional group contributes to its chemical reactivity and biological properties.
The compound is synthesized through various organic chemistry methods, often involving the reaction of pyrrolidine derivatives with furan-containing reagents. It has been studied in academic and industrial research settings for its potential therapeutic applications.
N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride can be classified as:
The synthesis of N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride typically involves multi-step reactions. One common approach includes:
For example, one synthetic route might involve using furan-2-carbaldehyde as a starting material, which reacts with a pyrrolidine derivative in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
The molecular formula for N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride is , with a molecular weight of 194.23 g/mol. The structure features a pyrrolidine ring attached to a furan moiety through a methylene bridge, along with a carboxamide functional group.
Key structural data includes:
N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride may participate in various chemical reactions typical for amides and heterocycles, including:
For instance, in nucleophilic substitution reactions, the nitrogen atom can react with alkyl halides to form new amine derivatives.
The mechanism of action for N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride is not fully elucidated but may involve interactions with biological targets such as receptors or enzymes due to its structural features.
Preliminary studies suggest that compounds with similar structures exhibit activity against various biological pathways, potentially influencing neurotransmitter systems or exhibiting anti-inflammatory properties.
The physical properties of N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride include:
Chemical properties include:
Relevant analyses such as melting point or boiling point are not readily available but would be essential for practical applications.
N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride has potential applications in:
The ongoing research into this compound may reveal further applications in medicinal chemistry and drug discovery initiatives.
The molecular architecture of N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride (CAS: 1078791-17-9; hydrochloride salt: 1078162-92-1) exemplifies strategic hybridization of pharmaceutically privileged heterocycles. This compound features a furan ring linked through a methylene bridge to the nitrogen atom of a pyrrolidine-2-carboxamide scaffold, forming a stable hydrochloride salt with enhanced crystallinity and solubility properties. The molecular formula is C₁₀H₁₄N₂O₂·HCl, with a molecular weight of 230.7 g/mol for the salt form [3] [6].
The furan moiety (C₄H₃O-) contributes essential bioisosteric properties, serving as a bioequivalent surrogate for phenyl rings while offering distinct electronic and steric profiles. Its electron-rich π-system enables potential dipole-dipole interactions and π-stacking with biological targets, while the oxygen heteroatom provides hydrogen-bond acceptance capabilities. In therapeutic agents, furan rings occur in antibiotics like cefuroxime (FDA-approved in 1984) and antivirals, where they contribute to target engagement and pharmacokinetic optimization [4] [5].
The pyrrolidine component introduces critical three-dimensionality through its saturated, puckered conformation. This secondary amine scaffold (with nitrogen at position 1) enables protonation at physiological pH, enhancing water solubility and membrane interaction. The amide bond at the 2-position provides structural rigidity and hydrogen-bonding capacity (both donation via -NH and acceptance via C=O). Pyrrolidine-containing pharmacophores are validated in numerous clinical agents, including the antibacterial meropenem (FDA-approved 1996) and kinase inhibitors like pacritinib (FDA-approved 2022) [4] [9].
Heterocycle | Key Physicochemical Properties | Therapeutic Applications | Example Drugs |
---|---|---|---|
Furan | Moderate lipophilicity (cLogP ~1.2), H-bond acceptor, planar structure | Antibacterials, antivirals, kinase inhibitors | Cefuroxime, Finafloxacin, Sorafenib derivatives |
Pyrrolidine | Aliphatic amine (basic pKₐ ~10.5), conformational flexibility, H-bond donor/acceptor | Anticancer agents, enzyme inhibitors, CNS drugs | Meropenem, Sunitinib, Rolipram |
Hybrid Core | Balanced logD (~0.5), molecular weight 194.23 (free base), multiple H-bond sites | ST2 inhibitors, Mpro inhibitors, VEGFR-2 inhibitors | iST2-1 derivatives, SARS-CoV-2 Mpro inhibitors |
The structural synergy between these motifs creates a versatile pharmacophore platform. The furan ring's planar aromaticity complements the pyrrolidine's three-dimensional saturation, enabling simultaneous engagement with both hydrophobic and hydrophilic regions of biological targets. This hybrid architecture supports targeted modifications at multiple sites: the furan ring (C3/C4 positions), the methylene linker, the amide functionality, and pyrrolidine nitrogen/substituents [3] [9].
Derivative optimization of this core structure demonstrates precise structure-activity relationship (SAR) principles in therapeutic development. Systematic modifications have generated compounds with enhanced target affinity and selectivity across multiple disease pathways:
Graft-versus-Host Disease (GVHD) Therapeutics: ST2/IL-33 inhibition represents a promising approach for mitigating GVHD. The lead compound iST2-1 (containing the N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide core) demonstrated IC₅₀ = 46.65 ± 5.07 μM against ST2/IL-33 binding. Strategic substitution improved potency 6-fold (~6 μM IC₅₀). Ortho-nitro phenyl derivatives (e.g., compound 3b) achieved IC₅₀ = 22.14 ± 12.27 μM, while para-dimethylamino variants (e.g., 3c) reached ~9 μM. These inhibitors reduced CD4+/CD8+ T-cell proliferation and increased Treg populations in mixed lymphocyte reaction assays, confirming immunomodulatory effects [1].
Antiviral Agents: Structural analogs have shown significant activity against SARS-CoV-2 main protease (Mpro). The 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivative F8-B6 (sharing core furan-pyrrolidine elements) achieved IC₅₀ = 1.57 μM through reversible covalent inhibition. Thiourea linker modifications proved critical, with 10.76 μM IC₅₀ for initial leads and sub-2 μM after optimization. These compounds maintained low cytotoxicity (CC₅₀ >100 μM in Vero cells) [5].
Oncology Applications: In kinase inhibition, derivatives incorporating benzothiophene extensions (e.g., 3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide) demonstrate halogen-enhanced targeting. Chlorine substitution at the benzothiophene 3-position increases electronic interactions with kinases like VEGFR-2. Such compounds align with type III inhibitor design strategies that exploit back-pocket binding [7] [10].
Table 2: Derivative Optimization and Biological Activity
Therapeutic Area | Derivative Structure | Key Modification | Biological Activity |
---|---|---|---|
Immunomodulation (GVHD) | ortho-NO₂-phenyl substitution | Electron-withdrawing group at A-ring | IC₅₀ = 22.14 μM (ST2/IL-33 binding); 6-fold improvement vs lead |
Antiviral (SARS-CoV-2) | Thiourea linker + chlorophenyl | Reversible covalent warhead | IC₅₀ = 1.57 μM (Mpro inhibition); CC₅₀ >100 μM |
Oncology (Kinase Inhibition) | Benzothiophene-2-carboxamide extension | Halogenation for target engagement | VEGFR-2 IC₅₀ = 41-440 nM (analogs); Improved selectivity |
Rational design principles applied to this scaffold include: 1) Bioisosteric replacement (furan for other heterocycles), 2) Substituent electronic tuning (electron-withdrawing nitro groups enhancing target affinity), 3) Linker optimization (amide vs. thiourea for protease inhibition), and 4) Stereochemical control (pyrrolidine C2 chirality exploitation) [1] [5] [7]. These approaches demonstrate how the core structure serves as a versatile platform for target-specific optimization.
The furan-pyrrolidine hybrid exemplifies contemporary strategies in privileged heterocycle deployment. Five-membered heterocycles constitute >65% of FDA-approved small molecule drugs, with furan and pyrrolidine appearing in 12% and 18% of antibacterial agents respectively [4]. This compound's architecture aligns with three key paradigms:
Scaffold Hybridization: Combining complementary heterocycles enhances target polypharmacology. The furan's aromaticity enables π-π stacking with protein aromatic residues, while the pyrrolidine's aliphatic nature and basic nitrogen support ionic interactions and membrane penetration. This dual-character design appears in clinical agents like cefuroxime (furan-containing cephalosporin) and meropenem (pyrrolidine-containing carbapenem) [4] [9].
Molecular Complexity Optimization: With only 10 heavy atoms in its core structure (excluding hydrochloride), this scaffold maintains low complexity (complexity score ~89) while providing three sites for diversification. This aligns with fragment-based drug design (FBDD) principles, where efficient target binding is achieved through minimal structural frameworks. VEGFR-2 inhibitors like the oxazole fragment VII (IC₅₀ = 50 μM) demonstrate how such cores serve as starting points for "back-to-front" optimization toward kinase targets [7].
Targeted Covalent Inhibition: The scaffold's adaptability supports warhead incorporation for covalent targeting. SARS-CoV-2 Mpro inhibitors derived from this core employ thiourea linkers that form reversible covalent bonds with catalytic cysteine (Cys145). This balances potency (low μM IC₅₀) with safety (reversibility reducing off-target effects) [5].
The structural evolution of this compound class reflects broader medicinal chemistry trends: 1) Increased use of sp³-hybridized frameworks for selectivity optimization, 2) Strategic halogenation for potency enhancement (as seen in benzothiophene derivatives), and 3) Integration of diagnostic handles (e.g., fluorine atoms for ¹⁹F-NMR binding studies) [1] [7] [10]. These approaches position furan-pyrrolidine hybrids as versatile scaffolds for addressing emerging therapeutic challenges, particularly in immunomodulation and antiviral development where novel mechanisms are urgently needed.
Drug Name | Therapeutic Class | Shared Motif | FDA Approval Year | Primary Target |
---|---|---|---|---|
Cefuroxime | β-lactam cephalosporin | Furan ring | 1984 (oral prodrug 1991) | Penicillin-binding proteins |
Meropenem | β-lactam carbapenem | Pyrrolidine ring | 1996 | Penicillin-binding proteins |
Sunitinib | Tyrosine kinase inhibitor | Pyrrolidine core | 2006 | VEGFR/PDGFR |
Finafloxacin | Fluoroquinolone antibiotic | Fused pyrrole (pyrrolidine analog) | 2014 | DNA gyrase/topoisomerase IV |